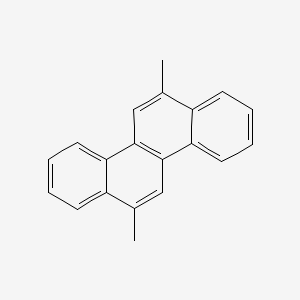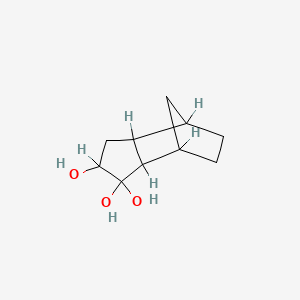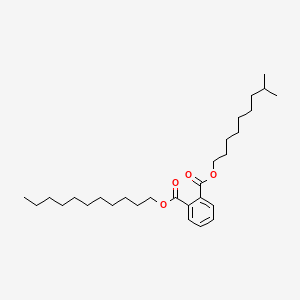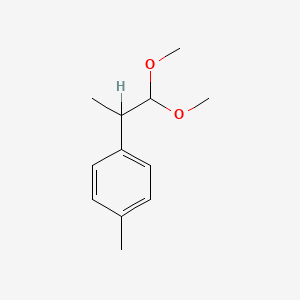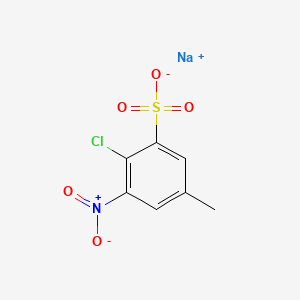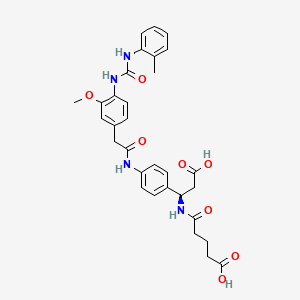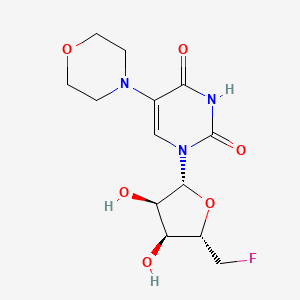
Uridine, 5'-deoxy-5'-fluoro-5-(4-morpholinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 5’-deoxy-5’-fluoro-5-(4-morpholinyl)-, also known as 5’-deoxy-5-fluorouridine, is a fluorinated pyrimidine nucleoside analog. This compound is primarily recognized for its role as a prodrug of 5-fluorouracil, an antineoplastic agent used in cancer treatment. The compound is notable for its ability to inhibit DNA synthesis, making it a valuable tool in chemotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5’-deoxy-5’-fluoro-5-(4-morpholinyl)- involves several steps. One common method starts with the protection of the hydroxyl groups of uridine, followed by the introduction of a fluorine atom at the 5’ position. The morpholine ring is then introduced through a nucleophilic substitution reaction. The final product is obtained after deprotection of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 5’-deoxy-5’-fluoro-5-(4-morpholinyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the fluorine atom or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution often involves reagents like sodium hydride and various alkyl halides.
Major Products
The major products formed from these reactions include various fluorinated uridine derivatives, which can have different biological activities and applications .
Applications De Recherche Scientifique
Uridine, 5’-deoxy-5’-fluoro-5-(4-morpholinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and DNA synthesis.
Medicine: Primarily used in cancer research and treatment, particularly in chemotherapy for colorectal and breast cancers.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The compound exerts its effects by being converted into 5-fluorouracil within the body. 5-fluorouracil inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the depletion of thymidine triphosphate, causing DNA damage and cell death. The molecular targets include thymidylate synthase and other enzymes involved in nucleotide synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A direct analog used in cancer treatment.
Capecitabine: Another prodrug of 5-fluorouracil with similar applications.
5-Fluoro-2’-deoxyuridine: A related compound with similar mechanisms of action.
Uniqueness
Uridine, 5’-deoxy-5’-fluoro-5-(4-morpholinyl)- is unique due to its specific structure, which allows for targeted delivery and activation within cancer cells. This specificity reduces side effects and increases the efficacy of the treatment compared to other similar compounds .
Propriétés
Numéro CAS |
73149-22-1 |
|---|---|
Formule moléculaire |
C13H18FN3O6 |
Poids moléculaire |
331.30 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5S)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]-5-morpholin-4-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18FN3O6/c14-5-8-9(18)10(19)12(23-8)17-6-7(11(20)15-13(17)21)16-1-3-22-4-2-16/h6,8-10,12,18-19H,1-5H2,(H,15,20,21)/t8-,9-,10-,12-/m1/s1 |
Clé InChI |
SLCFSGJZGPHBGV-DNRKLUKYSA-N |
SMILES isomérique |
C1COCCN1C2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)O)O |
SMILES canonique |
C1COCCN1C2=CN(C(=O)NC2=O)C3C(C(C(O3)CF)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)



